(4-(Hydroxymethyl)-2-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFMZDMFLQDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726922 | |
| Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-66-9 | |
| Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 4-Hydroxymethyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.
Biochemical Pathways
The compound is involved in the SM coupling reaction , which is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role in this pathway results in the formation of carbon–carbon bonds.
Biological Activity
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure enables interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₁BO₃
- CAS Number : 166386-66-9
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through reversible covalent bonding. This interaction can modulate enzyme activity, influencing various biochemical pathways. The compound is known to act as an enzyme inhibitor, particularly in protease inhibition, which is critical in cancer therapy and infectious diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that this compound can inhibit the proliferation of cancer cells by disrupting critical signaling pathways involved in cell survival and growth. For instance, it has shown promising results in inhibiting tumor cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values indicating significant cytotoxicity .
Antimicrobial Properties
This compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.5 to 8 μg/mL, demonstrating its potential as an antimicrobial agent .
Case Studies
- Inhibition of PD-L1 : A study investigated the use of boronic acids as inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This compound was part of a series that showed low nanomolar inhibition, enhancing T-cell activation in vitro .
- Cytotoxicity in Cancer Models : In vivo studies using murine models demonstrated that this compound could reduce tumor growth significantly compared to controls. The mechanism involved apoptosis induction and disruption of cell cycle progression in cancer cells .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Solubility and Stability of Selected Boronic Acids
| Compound | Key Substituents | Solubility in RPMI | Notable Stability Issues |
|---|---|---|---|
| Phenanthren-9-yl boronic acid | Polyaromatic | Low | Precipitation |
| 6-Hydroxynaphthalen-2-yl boronic acid | Hydroxyl at para | Moderate | None reported |
| This compound (target) | Hydroxymethyl (para), methyl (ortho) | Predicted high | Potential steric hindrance |
Electronic and Steric Effects on Reactivity
Substituents modulate the Lewis acidity of the boronic acid moiety, impacting diol-binding affinity and catalytic efficiency:
- 4-(Methylthio)phenylboronic acid () contains an electron-donating methylthio (-SMe) group, which may enhance electron density at boron, though its thiomethyl group is less polar than a hydroxymethyl .
- N-Phenylcarbazol-2-yl boronic acid exhibits superior room-temperature phosphorescence (RTP) due to extended conjugation and rigid structure, whereas this compound’s hydroxymethyl group may facilitate hydrogen bonding but lacks similar π-conjugation .
Preparation Methods
Reaction Mechanism
-
Protection of Hydroxymethyl Group :
The hydroxymethyl group in 4-bromo-2-methylbenzyl alcohol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane. -
Miyaura Borylation :
The TBS-protected intermediate reacts with bis(pinacolato)diboron (BPin) in the presence of Pd(dppf)Cl catalyst and potassium acetate (KOAc) in dioxane at 80°C. -
Deprotection and Hydrolysis :
The TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by hydrolysis of the pinacol ester with hydrochloric acid (HCl).
Optimization Considerations
-
Catalyst Loading : 2–5 mol% Pd(dppf)Cl ensures high conversion rates.
-
Solvent Choice : Dioxane enhances reaction efficiency compared to THF or DMF.
-
Yield : 65–75% after purification via recrystallization (ethanol/water).
Hydrolysis of 4-Bromomethyl-2-methylphenylboronic Acid
This route leverages nucleophilic substitution to convert a bromomethyl group to hydroxymethyl.
Synthetic Pathway
-
Synthesis of 4-Bromomethyl-2-methylphenylboronic Acid :
Radical bromination of 4-methyl-2-methylphenylboronic acid using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under UV light. -
Hydrolysis :
The bromomethyl group is hydrolyzed using sodium hydroxide (NaOH) in a THF/water mixture at 25°C.
Key Parameters
Suzuki-Miyaura Cross-Coupling with Prefunctionalized Aryl Halides
This method employs cross-coupling to introduce the boronic acid group post-hydroxymethyl installation.
Procedure
-
Synthesis of 4-(Hydroxymethyl)-2-methyliodobenzene :
2-Methylbenzyl alcohol undergoes iodination at the para position using iodine monochloride (ICl) in acetic acid. -
Coupling with Boronic Acid Pinacol Ester :
The iodide reacts with pinacol borane under Pd(OAc) catalysis and triethylamine (EtN) in DMF at 100°C.
Challenges
-
Side Reactions : Competing protodeboronation is mitigated by using anhydrous conditions.
-
Yield : 50–60% due to steric hindrance from the methyl group.
Direct Electrophilic Borylation Using Lewis Acid Catalysis
A less common approach utilizing Friedel-Crafts-type borylation.
Reaction Setup
-
Substrate Preparation :
4-(Hydroxymethyl)-2-methylbenzene is treated with boron tribromide (BBr) in dichloromethane at −78°C. -
Workup :
Quenching with methanol and neutralization with NaHCO yields the crude product, purified via vacuum distillation.
Comparative Analysis of Methods
| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl, BPin | 80 | 65–75 | 98 | High |
| Bromomethyl Hydrolysis | NaOH, NBS | 25 | 70–80 | 95 | Moderate |
| Suzuki Cross-Coupling | Pd(OAc), pinacol borane | 100 | 50–60 | 97 | Low |
| Electrophilic Borylation | BBr | −78 | 30–40 | 90 | Low |
Industrial-Scale Production Insights
For large-scale synthesis, the Miyaura borylation method is preferred due to its compatibility with continuous flow reactors. Key optimizations include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(Hydroxymethyl)-2-methylphenyl)boronic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via pinacol ester formation from 4-(hydroxymethyl)phenyl boronic acid using magnesium sulfate in acetonitrile, followed by functionalization (e.g., iodination with NaI/trimethylsilyl chloride) . For cross-coupling reactions, Suzuki-Miyaura couplings with aryl halides are effective, requiring Pd catalysts and bases like K₂CO₃ in DMF . Yields (~70-75%) are achieved under mild conditions (room temperature, THF/DMF solvents).
Q. How should researchers characterize the purity and structure of this boronic acid?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm regiochemistry and monitor dynamic processes (e.g., boronic acid ↔ boroxine equilibria). HRMS validates molecular weight, while UV-vis and fluorescence spectroscopy assess photophysical properties for probe applications . For intermediates, track functional groups (e.g., hydroxymethyl at δ 4.67 ppm in ¹H NMR) .
Q. What are common challenges in handling and purifying boronic acids like this compound?
- Methodological Answer : Boronic acids often bind irreversibly to silica gel during column chromatography. Use alternative purification methods (e.g., recrystallization or derivatization to esters). Avoid high temperatures to prevent boroxin formation. Stabilize with diols (e.g., pinacol) during storage .
Advanced Research Questions
Q. How does the hydroxymethyl substituent influence the reactivity of this boronic acid in H₂O₂-responsive probes?
- Methodological Answer : The hydroxymethyl group enables conjugation to fluorophores (e.g., QCy-BA in ). Upon H₂O₂ exposure, boronic ester cleavage releases active probes (e.g., QCy-DT), detectable via NMR (disappearance of O–CH₂ peaks at δ 5.10 ppm) and UV-vis (bathochromic shifts). Kinetic studies show complete conversion within 2 hours .
Q. What structural modifications enhance this compound’s bioactivity, such as tubulin inhibition?
- Methodological Answer : Replace hydroxyl groups with boronic acid to mimic combretastatin’s structure. Derivatives with electron-withdrawing groups (e.g., 13c in ) show potent tubulin inhibition (IC₅₀ = 21–22 μM) and apoptosis induction. Compare IC₅₀ values across cancer cell lines (e.g., Jurkat) using FACScan analysis .
Q. How can researchers resolve contradictions in reaction yields or selectivity?
- Methodological Answer : Optimize solvent systems (e.g., THF vs. DMA in ) and catalyst loadings. Use competitive experiments (e.g., with H₂O₂) to test selectivity. For low yields, consider steric effects from the 2-methyl group and adjust coupling partners .
Q. What strategies improve the stability of boronic acid-based sensors in physiological conditions?
- Methodological Answer : Encapsulate the compound in carbon dots via hydrothermal synthesis (e.g., phenylboronic acid-derived C-dots in ). This enhances stability in PBS (pH 7.4) and reduces interference from biomolecules. Monitor fluorescence quenching (detection limit: 9 μM glucose) .
Q. How does this compound compare to other boronic acids in drug delivery systems?
- Methodological Answer : The hydroxymethyl group provides a conjugation site for targeting moieties (e.g., antibodies). Unlike simpler boronic acids (e.g., 4-methoxyphenyl), it enables pH- or H₂O₂-triggered release, as shown in probe studies . Compare logP values and binding kinetics to prioritize candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
